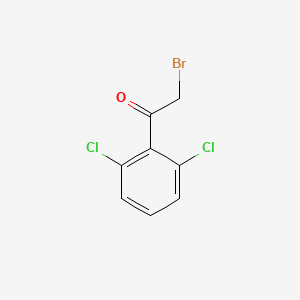

2-Bromo-1-(2,6-dichlorophenyl)ethanone

Description

Contextualization within Halogenated Acetophenones and Their Research Significance

Halogenated acetophenones are a class of aromatic ketones that feature one or more halogen atoms substituted on the acetophenone (B1666503) framework. Acetophenone itself is the simplest aromatic ketone and serves as a foundational structure for numerous derivatives. nih.gov The introduction of halogens (fluorine, chlorine, bromine, or iodine) onto either the aromatic ring or the acetyl group significantly modifies the compound's electronic properties, reactivity, and steric profile. nih.gov

The research significance of halogenated acetophenones is extensive. They are crucial precursors and intermediates in a wide array of chemical syntheses. mdpi.com Specifically, α-halogenated ketones, such as 2-Bromo-1-(2,6-dichlorophenyl)ethanone, are highly valued in organic synthesis. The presence of two electrophilic centers—the α-halocarbon and the carbonyl carbon—makes these molecules key precursors for the synthesis of diverse heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. researchgate.net This reactivity allows for the construction of complex molecular scaffolds found in many biologically relevant molecules. Research has demonstrated that α-bromo, α-chloro, and α-iodo ketones are pivotal starting materials for important pharmacological compounds. mdpi.comresearchgate.net Furthermore, halogen-substituted acetophenones have been investigated for their potential applications in agrochemicals. mdpi.com

Historical Development of Research on the Compound and Analogues

The study of halogenated acetophenones is deeply rooted in the broader history of organic chemistry, particularly in the investigation of carbonyl compound reactivity. The α-halogenation of ketones is a fundamental transformation that has been known for many decades. Historically, the synthesis of α-bromoacetophenones was achieved using elemental bromine as the brominating agent. prepchem.comchemicalbook.com Over the years, a variety of reagents and methods have been developed to improve the efficiency, selectivity, and safety of this reaction.

Commonly used brominating agents have included liquid bromine, N-bromosuccinimide (NBS), and copper(II) bromide. researchgate.net While effective, these traditional reagents can present challenges related to handling and environmental impact. Consequently, significant research efforts in recent decades have focused on developing greener and more versatile synthetic protocols. mdpi.com This has led to the exploration of new halogenation systems and catalysts that operate under milder, metal-free conditions. researchgate.net The synthesis of this compound itself proceeds from its precursor, 2',6'-dichloroacetophenone (B1294335), an important intermediate used in organic synthesis, particularly for pharmaceuticals and agrochemicals. chemicalbook.com The development of reliable methods for producing such halogenated intermediates has been crucial for advancing research in medicinal and materials chemistry.

Scholarly Overview of Key Research Trajectories

Current research involving this compound and its analogues primarily follows its application as a strategic building block in organic synthesis. Its bifunctional nature allows it to participate in a variety of chemical reactions to form more elaborate molecules.

A major research trajectory is its use in the synthesis of heterocyclic compounds. α-Haloketones are well-established precursors for heterocycles like thiazoles, oxazoles, imidazoles, and triazoles. researchgate.netresearchgate.net These core structures are prevalent in many compounds explored in medicinal chemistry. For example, related chloro- and bromo-acetophenone derivatives are used as starting materials in multi-step syntheses to produce complex nitrogen-containing heterocycles. researchgate.net

Another significant area of research is its role as an intermediate in the synthesis of targeted functional molecules. Analogues such as 2-Bromo-2′,4′-dichloroacetophenone serve as intermediates in the production of antihistamines and antiviral agents. bgbchem.com While specific applications for the 2,6-dichloro isomer are part of ongoing research, its structural similarity suggests its utility in accessing novel molecular frameworks. The compound is also described as a useful biochemical for proteomics research, indicating its potential application in chemical biology for developing probes or reagents. scbt.com The reactivity of the α-bromo ketone moiety allows for its use in reactions such as S-alkylation to couple different molecular fragments, a common strategy in drug discovery and development. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,6-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKNPCXINHGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373627 | |

| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81547-72-0 | |

| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 1 2,6 Dichlorophenyl Ethanone and Its Derivatives

Advanced Strategies for α-Bromination of Substituted Acetophenones

The primary route to 2-Bromo-1-(2,6-dichlorophenyl)ethanone involves the regioselective α-bromination of 2',6'-dichloroacetophenone (B1294335). This transformation requires careful control to prevent unwanted side reactions, such as multiple halogenations or aromatic bromination.

Regioselective Bromination Techniques

The key to synthesizing this compound is the selective bromination at the α-position of the ketone. Acid-catalyzed halogenation is a common method for this purpose. libretexts.org The reaction proceeds through an enol intermediate, which then acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.com The presence of an acid catalyst accelerates the keto-enol tautomerism, which is the rate-determining step. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the bromination is influenced by the electronic properties of the substituted acetophenone (B1666503). For acetophenones with electron-donating groups, there is a higher tendency for aromatic ring bromination. zenodo.org However, in the case of 2',6'-dichloroacetophenone, the presence of two electron-withdrawing chlorine atoms on the phenyl ring deactivates the ring towards electrophilic substitution, thus favoring the desired α-bromination of the acetyl group.

One common technique involves the use of molecular bromine in a suitable solvent. For instance, a method for the synthesis of the similar compound 2-bromo-2',4'-dichloroacetophenone (B130626) involves the dropwise addition of bromine to a solution of 2',4'-dichloroacetophenone (B156173) in methanol (B129727) at a controlled temperature of 45 to 50°C. A similar approach can be envisioned for the 2,6-dichloro isomer. Another reported procedure for a related compound, 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone, utilizes bromine in acetic acid at room temperature, yielding the product in 81% yield. chemicalbook.com

Novel Brominating Reagents and Catalytic Systems

To circumvent the hazards associated with handling liquid bromine, several alternative brominating reagents and catalytic systems have been developed. N-Bromosuccinimide (NBS) is a widely used and safer alternative to molecular bromine for α-bromination of ketones. shodhsagar.comnih.gov The reaction with NBS is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), or facilitated by photochemical means. shodhsagar.comresearchgate.net The use of p-TsOH as a catalyst in acetonitrile (B52724) has been shown to be effective for the α-bromination of acetophenone. shodhsagar.com

Another approach employs acidic aluminum oxide as a catalyst for the reaction between acetophenone derivatives and NBS in methanol at reflux temperature. nih.gov This heterogeneous catalytic system offers advantages in terms of ease of workup and catalyst recovery.

Electrochemical methods have also emerged as a greener alternative for α-bromination. researchgate.netrsc.org One such method involves the in situ generation of bromonium ions from ammonium (B1175870) bromide in a water-acetonitrile medium, which then selectively brominates the side chain of acetophenone. rsc.org This electroselective method provides good yields and high selectivity. rsc.org

Below is a table summarizing various brominating reagents and systems applicable for the α-bromination of substituted acetophenones.

| Brominating Reagent/System | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Bromine (Br₂) | Methanol or Acetic Acid | Readily available, effective for deactivated rings. | chemicalbook.com |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) or Photochemical | Safer to handle than liquid bromine, high selectivity. | shodhsagar.com |

| N-Bromosuccinimide (NBS) | Acidic Aluminum Oxide | Heterogeneous catalysis, easy workup. | nih.gov |

| Ammonium Bromide (NH₄Br) | Electrochemical (in situ generation of Br⁺) | Greener method, high selectivity. | rsc.org |

| Pyridine (B92270) hydrobromide perbromide | Acetic Acid | Solid reagent, easy to handle. | nih.govresearchgate.net |

Optimization of Reaction Parameters and Yield Enhancement

The yield and selectivity of the α-bromination reaction are highly dependent on the reaction parameters, including temperature, reaction time, and the molar ratio of reactants. Studies on the α-bromination of acetophenone in a continuous flow microreactor have shown that temperature, bromine molar ratio, and reaction time all have a significant effect on the yield. akjournals.comresearchgate.net For instance, increasing the temperature and reaction time generally leads to higher yields, but excessively high temperatures can promote the formation of by-products. nih.govakjournals.com

The molar ratio of the brominating agent to the ketone is another critical parameter. A slight excess of the brominating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of α,α-dibrominated products. zenodo.org The optimal molar ratio for the bromination of 4-chloroacetophenone with pyridine hydrobromide perbromide was found to be 1.0:1.1. researchgate.net

Functional Group Interconversions and Derivatization Approaches

This compound is a valuable intermediate for the synthesis of more complex molecules due to the reactivity of both the bromine atom and the carbonyl group.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the α-position to the carbonyl group is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. libretexts.org This allows for the introduction of a wide range of functional groups at this position. The reactivity of α-halo ketones in SN2 reactions is significantly enhanced compared to corresponding alkyl halides due to the adjacent carbonyl group, which can stabilize the transition state. libretexts.org

Common nucleophiles that can be used to displace the bromide include:

Hydroxide ions (OH⁻): Reaction with an aqueous base, such as sodium hydroxide, followed by acidification, leads to the formation of the corresponding α-hydroxy ketone. savemyexams.com

Cyanide ions (CN⁻): Treatment with potassium cyanide in an ethanolic solution results in the formation of an α-keto nitrile. savemyexams.com This reaction is also a useful method for extending the carbon chain. savemyexams.com

Ammonia (B1221849) (NH₃): Reaction with an excess of ammonia can yield the corresponding α-amino ketone, providing a pathway to amino acids or other nitrogen-containing compounds. libretexts.orgsavemyexams.com

These nucleophilic substitution reactions typically proceed with an inversion of configuration if the α-carbon is a stereocenter. libretexts.orgpressbooks.pub

Transformations of the Carbonyl Group

The carbonyl group in this compound can undergo a variety of transformations, further expanding its synthetic utility.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This would yield 2-bromo-1-(2,6-dichlorophenyl)ethanol. This transformation is a key step in the synthesis of certain biologically active molecules.

Wittig Reaction: The carbonyl group can react with phosphorus ylides in a Wittig reaction to form alkenes. This allows for the formation of a carbon-carbon double bond at the carbonyl position.

Formation of Heterocycles: α-Bromoketones are important precursors for the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles. akjournals.com For example, condensation with a thiourea (B124793) or thioamide can lead to the formation of a thiazole (B1198619) ring.

The combination of nucleophilic substitution at the α-carbon and transformations of the carbonyl group allows for the synthesis of a diverse array of derivatives from this compound.

Modifications of the Dichlorophenyl Ring

The 2,6-dichlorophenyl ring of this compound is generally unreactive towards further electrophilic aromatic substitution. This reduced reactivity is a consequence of the electronic properties of its substituents. The acetyl group (-COCH₂Br) is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. msu.edu Similarly, the two chlorine atoms are also deactivating due to their inductive electron-withdrawing effects, although they possess a counteracting, weaker resonance effect that donates electron density. libretexts.org

Collectively, these groups significantly reduce the nucleophilicity of the benzene (B151609) ring. While halogens typically direct incoming electrophiles to the ortho and para positions, the structure of the 2,6-dichlorophenyl moiety presents considerable steric hindrance. libretexts.org The positions ortho to the chlorine atoms (C3 and C5) are sterically hindered by the adjacent chlorine and acetyl groups. The position para to the C2-chlorine is occupied by the C5-carbon, and the position para to the C6-chlorine is occupied by the C3-carbon. The C4 position, which is meta to the acetyl group and para to the C1-carbon, would be the most likely site for any potential, albeit difficult, electrophilic substitution.

Hypothetical modifications, such as nitration or further halogenation, would require harsh reaction conditions. Such forceful conditions increase the likelihood of side reactions and may not be regioselective, making the targeted synthesis of specific derivatives challenging. A patent related to acetophenone derivatives notes that bromination can be directed to the aromatic ring instead of the alpha-carbon under specific oxidative conditions, but this is generally for activating the ring rather than modifying an already halogenated one. google.com Consequently, synthetic strategies for creating derivatives of this compound typically focus on reactions involving the α-bromo ketone moiety rather than attempting to further functionalize the deactivated dichlorophenyl ring.

Green Chemistry Principles in Synthesis of the Compound

In alignment with modern chemical manufacturing standards, the synthesis of this compound and its precursors is increasingly being evaluated through the lens of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. Key areas of development include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of solvent-free or reduced-solvent reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing product yields, and improving purity. Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature changes. This technique significantly reduces reaction times, often from hours to minutes. nih.gov

While specific microwave-assisted protocols for the α-bromination of 2',6'-dichloroacetophenone are not extensively detailed in the literature, the effectiveness of this technology can be illustrated by analogous reactions. For instance, the synthesis of imidazopyridine derivatives using a related compound, 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186), demonstrates the dramatic efficiency gains of microwave heating. psu.edumdpi.com In a conventional approach, the reaction required refluxing for 4-6 hours in methanol or ethanol (B145695). psu.edumdpi.com The microwave-assisted method, however, achieved a 60% yield in just 10 minutes. psu.edumdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Derivative of a Related Dichlorophenyl Compound

| Parameter | Conventional Method | Microwave-Assisted Method |

| Starting Material | 2-bromo-1-(3,4-dichlorophenyl)ethanone | 2-bromo-1-(3,4-dichlorophenyl)ethanone |

| Solvent | Methanol or Ethanol | DMF |

| Reaction Time | 4–6 hours | 10 minutes |

| Temperature | Reflux | 150°C |

| Power | N/A | 200 W |

| Yield | Not specified | 60% |

| Reference | psu.edu, mdpi.com | psu.edu, mdpi.com |

This comparative data for a structurally similar compound highlights the potential of microwave irradiation to significantly enhance the synthesis of α-bromo ketones like this compound, making it a more time- and energy-efficient process.

Solvent-Free or Reduced-Solvent Methodologies

Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research has explored several innovative techniques applicable to the synthesis of this compound and related α-bromo ketones.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity. researchgate.net An environmentally benign protocol for the α-bromination of various acetophenones has been developed using N-bromosuccinimide (NBS) as the brominating agent under ultrasonic irradiation. nih.gov This method avoids hazardous organic solvents by using a mixture of Polyethylene glycol (PEG-400) and water, which are considered greener solvents. nih.gov The reactions proceed rapidly, typically within 15-20 minutes, with good to excellent yields. nih.gov

Table 2: Ultrasound-Assisted α-Bromination of Various Acetophenones in a PEG-400/Water System

| Entry | Substituted Acetophenone | Product | Time (min) | Yield (%) |

| 1 | 4-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethanone | 15 | 93 |

| 2 | 2-Chloroacetophenone | 2-Bromo-1-(2-chlorophenyl)ethanone | 15 | 92 |

| 3 | 2-Bromoacetophenone | 2-Bromo-1-(2-bromophenyl)ethanone | 20 | 89 |

| 4 | 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone | 15 | 94 |

| 5 | 4-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | 15 | 95 |

| 6 | 4-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethanone | 15 | 90 |

Data sourced from a study on ultrasound-assisted synthesis. nih.gov

Solvent-Free Mechanical Milling: Another advanced green technique involves performing reactions under solvent-free conditions using mechanical milling or grinding. A method for the bromination of various organic compounds, including 1,3-dicarbonyls, has been successfully demonstrated using sodium bromide and Oxone® (potassium peroxymonosulfate) in a ball mill. researchgate.net This solid-state reaction avoids the use of any solvent, significantly reducing waste and simplifying product isolation. The brominated products are obtained in good to excellent yields, showcasing a sustainable alternative to traditional solution-phase synthesis. researchgate.net

In-Situ Generation of Bromine in Flow Reactors: To address the significant hazards associated with handling and transporting molecular bromine, continuous flow chemistry offers a safer alternative. nih.gov Protocols have been developed where bromine (Br₂) is generated in situ by reacting a stable salt like potassium bromide (KBr) with an oxidant. The freshly generated bromine is then immediately mixed with the substrate in a continuous flow reactor. This approach minimizes the amount of hazardous free bromine present at any given time and allows for precise control over reaction parameters, improving safety and efficiency. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1 2,6 Dichlorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

The structure of 2-Bromo-1-(2,6-dichlorophenyl)ethanone contains two distinct proton environments and eight unique carbon environments, which can be predicted based on the analysis of similar chemical structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂) protons.

Aromatic Protons (C₆H₃Cl₂): The three protons on the dichlorophenyl ring are chemically non-equivalent. Due to the symmetrical 2,6-dichloro substitution pattern, the proton at the 4-position (para) will appear as a triplet, resulting from coupling with the two equivalent protons at the 3- and 5-positions. The protons at the 3- and 5-positions (meta) will appear as a doublet, coupling with the single proton at the 4-position. These signals would typically appear in the downfield region of the spectrum, estimated between δ 7.3-7.6 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing chlorine atoms.

Methylene Protons (-CH₂Br): The two protons of the methylene group attached to the bromine atom and the carbonyl group are chemically equivalent. They are expected to produce a singlet in the spectrum, as there are no adjacent protons to cause splitting. This signal would likely appear in the range of δ 4.5-4.9 ppm. The significant downfield shift is due to the strong deshielding effects of both the adjacent carbonyl group (C=O) and the electronegative bromine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbon of the ketone functional group is the most deshielded and is expected to appear furthest downfield, typically in the range of δ 188-192 ppm.

Aromatic Carbons (C₆H₃Cl₂): The six carbons of the dichlorophenyl ring will show distinct signals. The carbon atom directly attached to the carbonyl group (C1) would be found around δ 135-138 ppm. The two carbons bearing the chlorine atoms (C2 and C6) are expected to resonate at approximately δ 130-133 ppm. The remaining aromatic carbons (C3, C5, and C4) would appear in the δ 128-132 ppm range.

Methylene Carbon (-CH₂Br): The carbon of the brominated methylene group is expected to have a chemical shift in the range of δ 30-35 ppm, influenced by the attached bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₂Br | 4.5 - 4.9 | Singlet | 30 - 35 |

| Aromatic C-H | 7.3 - 7.6 | Multiplet | 128 - 132 |

| Aromatic C-Cl | - | - | 130 - 133 |

| Aromatic C-C=O | - | - | 135 - 138 |

Advanced 2D NMR Techniques for Connectivity and Conformation

While direct experimental 2D NMR data is not widely published for this specific compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the predicted structure.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons. Cross-peaks would be observed between the signals of the proton at the 4-position and the protons at the 3- and 5-positions, verifying their ortho-relationship. The methylene protons would not show any cross-peaks, confirming their isolated nature as a singlet.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their respective aromatic carbon signals and the methylene proton singlet to the methylene carbon signal.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The molecular formula of this compound is C₈H₅BrCl₂O. The exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br).

Calculated Exact Mass: 265.8901 Da

Expected HRMS Result: An experimental HRMS measurement yielding a mass value extremely close to the calculated exact mass would provide unambiguous confirmation of the elemental composition C₈H₅BrCl₂O.

Fragmentation Pathways and Isotopic Pattern Analysis

The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of bromine (²⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Isotopic Pattern: The molecular ion peak would appear as a cluster of peaks reflecting the different isotopic combinations. The most intense peaks in this cluster would be M, M+2, M+4, and M+6, with a characteristic intensity ratio determined by the natural abundances of the bromine and chlorine isotopes. This unique pattern is a definitive signature for a molecule containing one bromine and two chlorine atoms.

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecular ion would undergo fragmentation. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the bromine radical (•Br) to form the [M-Br]⁺ ion, which would be the 2,6-dichlorophenacylium ion [Cl₂C₆H₃CO-CH₂]⁺.

Acylium Ion Formation: Cleavage of the C-C bond between the carbonyl group and the methylene group, resulting in the formation of the 2,6-dichlorobenzoyl cation [Cl₂C₆H₃CO]⁺. This is often a very stable and prominent fragment in the spectra of phenones.

Loss of CO: The 2,6-dichlorobenzoyl cation could further lose a molecule of carbon monoxide (CO) to form the 2,6-dichlorophenyl cation [Cl₂C₆H₃]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl (ketone) group stretch is expected. Due to conjugation with the aromatic ring and the presence of electron-withdrawing halogens, this peak would typically appear in the region of 1690-1710 cm⁻¹.

C-H Aromatic Stretch: Absorption bands corresponding to the C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.

C=C Aromatic Stretch: Medium to weak absorptions from the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-H Methylene Stretch: The C-H stretching vibrations of the -CH₂- group would appear in the 2850-2960 cm⁻¹ range.

C-Cl Stretch: Strong absorptions due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 700-800 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration would also be found in the fingerprint region, usually at a lower frequency than the C-Cl stretch, around 500-650 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1690 - 1710 | Strong, Sharp |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Methylene C-H | Stretch | 2850 - 2960 | Medium |

| C-Cl | Stretch | 700 - 800 | Strong |

Table of Compounds

| Compound Name |

|---|

Despite a comprehensive search for crystallographic data, specific X-ray crystallography studies for the compound this compound could not be located in the available literature. While structural analyses of related bromo- and chloro-substituted acetophenones exist, providing a general understanding of the solid-state conformations of this class of compounds, direct experimental data for the title compound is not publicly available.

Therefore, a detailed discussion of its crystal packing, unit cell parameters, and specific intramolecular interactions, which would typically be derived from single-crystal X-ray diffraction analysis, cannot be provided at this time. The elucidation of its precise solid-state architecture awaits future crystallographic investigation.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 2,6 Dichlorophenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Beyond DFT, other quantum chemical calculations can further elucidate the electronic properties and reactivity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone.

Global reactivity indices, such as the electrophilicity index (ω) and nucleophilicity index (N), provide a quantitative measure of a molecule's reactivity. The electrophilicity index, in particular, quantifies the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. A higher electrophilicity index indicates a stronger electrophile. Given the presence of electron-withdrawing halogen and carbonyl groups, this compound is expected to be a potent electrophile. These indices are valuable for comparing the reactivity of different molecules within a chemical series.

Analyzing the distribution of electron density among the atoms in a molecule can provide deep insights into its chemical nature. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

For this compound, this analysis would quantify the electron-withdrawing effects of the chlorine, bromine, and oxygen atoms. It is expected that the carbon atom of the carbonyl group would carry a significant positive partial charge, making it a primary site for nucleophilic attack. The oxygen atom would, in turn, have a substantial negative charge. The chlorine and bromine atoms would also exhibit negative charges, influencing the electronic environment of the phenyl ring. These calculated atomic charges are invaluable for understanding the molecule's polarity, dipole moment, and the nature of its chemical bonds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of a molecule like this compound with its environment, such as a solvent or a biological receptor.

System Setup: A three-dimensional model of this compound would be generated. This model would then be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Selection: A suitable force field would be chosen to describe the interatomic and intramolecular forces. mdpi.com Force fields are sets of parameters that define the potential energy of the system as a function of its atomic coordinates.

Minimization and Equilibration: The system would first be energy-minimized to remove any steric clashes or unfavorable geometries. This is followed by an equilibration phase where the temperature and pressure of the system are brought to the desired values and stabilized.

Production Run: Following equilibration, the production simulation is run for a specified period, during which the trajectories of all atoms are saved at regular intervals.

Analysis of the resulting trajectories could reveal important insights into the flexibility of the molecule, the orientation of the dichlorophenyl ring relative to the bromoethanone group, and the patterns of interaction with surrounding solvent molecules. For instance, simulations could predict the stability of different conformers and the energy barriers for rotation around single bonds.

The following table outlines the potential applications of MD simulations in the study of this compound:

| Application Area | Potential Insights |

| Conformational Analysis | Identification of low-energy conformations and the dynamics of transitions between them. |

| Solvation Properties | Understanding how the molecule interacts with water or other solvents, including the formation of hydrogen bonds. |

| Binding to Biological Targets | If a protein target is known, MD simulations could be used to model the binding process, predict the binding affinity, and identify key interacting residues. |

| Diffusion and Transport | Calculation of diffusion coefficients and understanding how the molecule might permeate through biological membranes. |

QSAR and QSPR Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in drug discovery and environmental science for predicting the characteristics of new or untested chemicals. researchgate.net

For this compound, the development of QSAR and QSPR models would require a dataset of structurally related compounds with known activities or properties. Although specific models for this compound have not been detailed in the literature, the general methodology would be as follows:

Data Collection: A set of molecules with structural similarities to this compound would be compiled, along with their experimentally determined biological activities (for QSAR) or properties (for QSPR).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Development and Validation: Statistical techniques, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that links the descriptors to the observed activity or property. nih.gov The predictive power of the model would then be rigorously evaluated using internal and external validation methods.

A validated QSAR model could be used to predict the biological activity of this compound, for instance, its potential toxicity or efficacy as a pharmaceutical agent. A QSPR model could predict its physicochemical properties, which are crucial for understanding its behavior in various applications.

Below is a table summarizing the types of descriptors that could be used in QSAR/QSPR modeling of this compound and the properties that could be predicted.

| Descriptor Class | Examples | Predicted Properties (QSPR/QSAR) |

| Constitutional | Molecular weight, atom counts | Boiling point, melting point |

| Topological | Connectivity indices, shape indices | Solubility, chromatographic retention time |

| Geometrical | Molecular surface area, volume | Binding affinity to receptors |

| Electronic | Dipole moment, partial charges | Reactivity, metabolic stability |

| Lipophilicity | LogP | Membrane permeability, bioavailability |

The development of such predictive models would significantly aid in the rational design of new compounds with desired properties and in the assessment of the potential impact of this compound without the need for extensive experimental testing. nih.gov

Applications As a Chemical Intermediate in Advanced Synthesis

Precursor in Heterocyclic Compound Synthesis

The structural framework of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is highly conducive to cyclization reactions, making it an essential starting material for a variety of heterocyclic compounds. nih.gov α-Halogenated carbonyl compounds are broadly utilized for introducing functional groups into a molecule to facilitate further conversions. researchgate.net

Imidazo[1,2-a]pyridine (B132010) is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities and its presence in several marketed drugs. researchgate.netrsc.orgnih.gov The synthesis of this bicyclic heterocycle often employs α-haloketones like this compound. The classical approach, known as the Chichibabin reaction, involves the condensation and cyclization of a 2-aminopyridine (B139424) derivative with an α-haloketone. sci-hub.ru

The reaction proceeds via the initial formation of a pyridinium (B92312) salt intermediate, which then undergoes an in situ cyclization to yield the final imidazopyridine derivative. nih.gov Research has demonstrated various methods to achieve this transformation, including traditional heating under reflux in polar solvents like ethanol (B145695) or methanol (B129727), as well as modern techniques such as microwave-assisted synthesis, which can significantly reduce reaction times. nih.govwikipedia.org For instance, the reaction between 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186) (an analogue of the subject compound) using microwave irradiation at 150°C for 10 minutes yielded the desired imidazo[1,2-a]pyridine product. wikipedia.org

Table 1: Synthesis of Imidazopyridine Derivatives from α-Bromoacetophenones

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| Substituted 2-aminonicotinic acid | 2-bromo-1-substituted ethanone | Not specified | Imidazopyridine derivatives | researchgate.net |

| 5-bromo-2-aminopyridine | 2-bromo-1-(3,4-dichlorophenyl)ethanone | Microwave, 150°C, 10 min | 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | wikipedia.org |

| Pyridine (B92270) | Substituted bromoacetophenones | Microwave, CH₃COONH₄ | Imidazopyridines | nih.gov |

This compound is a crucial intermediate for the synthesis of thiazole-containing compounds. king-pharm.com The Hantzsch thiazole (B1198619) synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide-containing reactant, such as thioacetamide (B46855) or thiourea (B124793), to form the thiazole ring. researchgate.netprepchem.com This reaction provides a direct route to 2,4-disubstituted or 2-amino-4-substituted thiazoles, which are important structural motifs in many biologically active molecules. researchgate.netprepchem.com

For example, studies have shown the synthesis of 4-(4-halophenyl)-2-methylthiazoles by reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide. researchgate.net The resulting thiazole ring can be further functionalized for various applications. researchgate.net Beyond thiazoles, α-bromo ketones are versatile precursors for other azole rings. For instance, they are used in the synthesis of 1,2,4-triazole (B32235) derivatives, a class of compounds known for a wide spectrum of biological activities. rsc.orgresearchgate.net

Role in Pharmaceutical Intermediate Production

The ability to readily form stable heterocyclic cores makes this compound a valuable starting point for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). analis.com.my The broader class of phenacyl bromides are recognized as versatile and efficient intermediates in a wide range of chemical reactions for synthesizing materials of interest to pharmaceutical chemists. nih.govacs.org

The heterocyclic systems derived from this compound often serve as the core scaffold for new therapeutic agents. The imidazo[1,2-a]pyridine and thiazole rings are present in numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

Research into novel imidazopyridine analogues, prepared from 2-bromo-1-substituted ethanones, has identified compounds with potential as H+/K+-ATPase inhibitors for the treatment of ulcers. researchgate.net Similarly, thiazole-based stilbene (B7821643) analogs, synthesized from 2-bromo-1-(4-halophenyl)ethan-1-ones, have been investigated as novel DNA topoisomerase IB inhibitors with potential cytotoxic activity. researchgate.net Other studies have identified thiazole-based derivatives as promising acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. researchgate.net

Table 2: Bioactive Scaffolds Derived from α-Bromoacetophenone Intermediates

| Intermediate | Derived Scaffold | Biological Target/Activity | Reference |

| 2-bromo-1-substituted ethanone | Imidazopyridine | H+/K+-ATPase inhibition | researchgate.net |

| 2-bromo-1-(4-halophenyl)ethanone | Thiazole-stilbene analog | DNA Topoisomerase IB inhibition | researchgate.net |

| α-bromoacetophenone analog | Thiazole derivative | Acetylcholinesterase (AChE) inhibition | researchgate.net |

| α-bromo-ketone | 1,2,4-Triazole derivative | Antifungal, Antiviral, Anticancer | rsc.org |

The use of this compound allows for the incorporation of the 2,6-dichlorophenyl moiety into a lead compound. This specific substitution pattern can be critical for biological activity, and its presence provides a platform for further molecular modification. By synthesizing a series of derivatives with varied substituents on the core heterocyclic ring, chemists can perform structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile. sci-hub.ru

For example, a study on imidazopyridine derivatives as proton pump inhibitors synthesized a series of compounds by varying the substituents on the core scaffold. researchgate.net The in vitro pharmacological evaluation of these compounds revealed that different substitutions led to a range of inhibitory activities, with some derivatives showing higher potency than others. researchgate.net This process of derivatization is fundamental to drug discovery, allowing for the fine-tuning of a molecule's efficacy, selectivity, and pharmacokinetic properties. sci-hub.ruresearchgate.net

Utilization in Agrochemical Synthesis and Material Science Research

The utility of heterocycles derived from this compound extends beyond pharmaceuticals into agrochemicals and material science.

In the agrochemical sector, the thiazole ring is a key component of several commercial fungicides. wikipedia.org Products such as Thifluzamide, Tricyclazole, and Thiabendazole are used to control a variety of agricultural pests, highlighting the importance of the thiazole scaffold in crop protection. wikipedia.org The synthesis of these and related structures can rely on intermediates like α-bromo ketones.

In material science, both imidazo[1,2-a]pyridines and thiazole derivatives have found applications due to their unique structural and electronic properties. rsc.org Imidazo[1,2-a]pyridines are utilized in the fields of optics and organometallics. researchgate.net Thiazole derivatives have been incorporated into advanced materials, including:

Polyurethane Coatings: Thiazole derivatives can be used as additives in polyurethane coatings to impart antimicrobial properties to the material.

Photocatalysis: Thiazole-bridged conjugated microporous polymers (CMPs) have been developed for use in photocatalysis, such as for the selective oxidation of amines.

Semiconductors: Certain thiazole derivatives have been investigated for their potential use as semiconductors.

Mechanistic Investigations of Reactions Involving 2 Bromo 1 2,6 Dichlorophenyl Ethanone

Exploration of Reaction Mechanisms in Nucleophilic Substitutions

Nucleophilic substitution reactions of α-haloketones are a cornerstone of organic synthesis. The presence of a carbonyl group adjacent to the carbon bearing the halogen atom significantly influences the reactivity of the molecule. In the case of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, the reaction with a nucleophile (Nu⁻) can theoretically proceed through several mechanistic pathways, primarily the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms.

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This leads to an inversion of stereochemistry at the reaction center. The transition state involves a pentacoordinate carbon atom. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The Sₙ1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the carbocation. This mechanism typically leads to a racemic mixture of products if the α-carbon is a stereocenter. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate.

For primary α-bromo ketones, the Sₙ2 pathway is generally favored due to the instability of a primary carbocation. However, the presence of the 2,6-dichlorophenyl group in this compound introduces significant steric hindrance around the reaction center. This steric bulk can impede the backside attack required for an Sₙ2 reaction, potentially slowing it down or favoring an alternative mechanism.

Furthermore, the two chlorine atoms at the ortho positions of the phenyl ring are strongly electron-withdrawing. These substituents can destabilize the developing positive charge in a potential carbocation intermediate, making the Sₙ1 pathway less favorable. Research on ortho-substituted phenacyl bromides has shown that such substitutions can diminish reactivity toward nucleophilic displacement due to rotational barrier effects and electrostatic repulsion. nih.gov

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are essential for elucidating the precise reaction pathway. By measuring the rate of reaction under varying concentrations of reactants, the order of the reaction with respect to each component can be determined, providing strong evidence for either an Sₙ1 or Sₙ2 mechanism.

While specific kinetic data for this compound are not extensively available in the public domain, studies on structurally related compounds offer valuable insights. For instance, kinetic studies on the reaction of various ortho-substituted α-bromopropiophenones with tert-butylamine (B42293) have demonstrated a significant decrease in reaction rates for ortho-chloro substituted compounds compared to their unsubstituted or para-substituted counterparts. nih.gov This suggests that the steric and electronic effects of the ortho-dichloro substitution in the target molecule would likely lead to a slower reaction rate compared to simpler phenacyl bromides.

The table below, derived from data on related compounds, illustrates the impact of ortho-substitution on reaction rates.

| Ortho-Substituent | Relative Rate Constant |

| H | 1.00 |

| o-CH₃ | 0.26 |

| o-Cl | 0.14 |

This is a representative table based on qualitative trends observed in related systems and is for illustrative purposes.

The elucidation of the reaction pathway for this compound would involve monitoring the disappearance of the reactant and the appearance of the product over time, likely using techniques such as HPLC or NMR spectroscopy. By performing these experiments with varying initial concentrations of the α-bromo ketone and the nucleophile, the rate law for the reaction could be established. A rate law that is first order in both reactants would strongly support an Sₙ2 mechanism, whereas a rate law that is first order in the α-bromo ketone only would be indicative of an Sₙ1 pathway.

Stereochemical Outcomes of Reactions

The stereochemical outcome of a nucleophilic substitution reaction provides critical information about the mechanism. If the α-carbon of this compound were chiral (for instance, by isotopic labeling or substitution), the stereochemistry of the product would be a direct probe of the reaction pathway.

In a classic Sₙ2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration at the chiral center. This is often referred to as a Walden inversion.

Conversely, an Sₙ1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both possible enantiomers.

Given the electronic and steric factors at play in this compound, an Sₙ2 mechanism, albeit a sterically hindered one, is the more probable pathway for most nucleophiles. Therefore, if a chiral analog of this compound were to undergo a nucleophilic substitution, a high degree of inversion of configuration would be the expected stereochemical outcome.

The following table summarizes the expected stereochemical outcomes for the two primary nucleophilic substitution mechanisms.

| Mechanism | Stereochemical Outcome |

| Sₙ2 | Inversion of configuration |

| Sₙ1 | Racemization |

It is important to note that in some cases, neighboring group participation or other complex mechanistic features can influence the stereochemical outcome. However, for a direct substitution with a simple nucleophile, the principles of Sₙ1 and Sₙ2 stereochemistry are generally reliable predictors.

Biological Activity and Structure Activity Relationship Sar Studies of Derivatives of 2 Bromo 1 2,6 Dichlorophenyl Ethanone

Antimicrobial Activity Studies of 2-Bromo-1-(2,6-dichlorophenyl)ethanone Derivatives

Derivatives of this compound, particularly chalcones, have been synthesized and evaluated for their antimicrobial properties. Chalcones, which feature an α,β-unsaturated ketone system, are a well-documented class of compounds with a broad spectrum of biological activities, including antimicrobial effects.

Antibacterial Efficacy and Spectrum

Research into chalcones derived from the 2,6-dichlorophenyl moiety has demonstrated notable antibacterial activity. The synthesis of compounds such as (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one has been reported, with subsequent evaluation against various bacterial strains. nih.gov One study focused on the synthesis and characterization of (2E)-3-(2,6-Dichlorophenyl)-1-(4-Fluoro)-prop-2-en-1-one, confirming its E configuration and trans geometry, which are typical for thermodynamically stable chalcones. materialsciencejournal.org

These derivatives are of particular interest due to the presence of the 2,6-dichloro substitution pattern on one of the aromatic rings. Halogen atoms are known to enhance the biological activity of many compounds, and their inclusion in the chalcone (B49325) framework is a strategic approach to developing new antibacterial agents. acgpubs.org Studies on related chalcone derivatives have shown that they can be promising agents for combating multidrug-resistant bacteria like Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Selected Chalcone Derivatives

| Compound Name | Target Organism | Activity/Concentration | Reference |

|---|

Antifungal Efficacy

While the broader class of 1,2,4-triazoles, some of which can be synthesized from phenacyl bromides, are well-known for their potent antifungal activity, specific studies detailing the antifungal efficacy of triazoles derived directly from this compound are limited in the available literature. beilstein-journals.orgnih.gov The mechanism of action for antifungal triazoles typically involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell wall. beilstein-journals.org

Similarly, while many chalcone derivatives have been tested for antifungal properties, specific data on the antifungal spectrum of 2,6-dichlorophenyl-substituted chalcones is not extensively detailed. acgpubs.orgnih.gov Research has shown that other brominated chalcones exhibit some selective activity against fungal strains like Trichophyton rubrum. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory potential of derivatives containing the 2,6-dichlorophenyl group has been explored in related chemical series. For instance, N-(2,6-dichlorophenyl)-o-aminophenylacetic acid has been investigated for its effects on acute inflammation. nih.gov However, specific studies on the anti-inflammatory or immunomodulatory activities of direct derivatives of this compound are not prominently featured in the scientific literature. Broader classes of compounds, such as chalcones, are known to possess anti-inflammatory properties, but targeted investigation of the 2,6-dichloro-substituted variants in this context remains an area for further exploration. materialsciencejournal.org

Antitumor and Antiproliferative Investigations

The antitumor potential of various chemical scaffolds is an area of intense research. Chalcones and their derivatives have been noted for possessing promising anti-tumor and antiproliferative activities, with some inducing apoptosis in cancer cells through mechanisms like proteasome inhibition. nih.gov Dichloroacetic acid derivatives have also been investigated as potential anti-tumor agents. uran.ua However, specific research focusing on the antitumor and antiproliferative effects of derivatives synthesized directly from this compound is not widely available.

Receptor-Ligand Interaction Studies and Molecular Targeting

A significant derivative, LY3154207 (Mevidalen), has been the subject of intensive receptor-ligand interaction studies. This compound is a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. nih.govmedchemexpress.com

Unlike orthosteric agonists that bind directly to the receptor's primary active site, LY3154207 binds to an allosteric site, modulating the receptor's response to the endogenous ligand, dopamine. nih.gov This mechanism offers a distinct pharmacological profile, avoiding issues like the bell-shaped dose-response curve and tachyphylaxis (rapid development of tolerance) often seen with D1 agonists. nih.gov

Molecular modeling and conformational studies suggest that LY3154207 adopts an unusual boat conformation, and a specific binding pose with the human D1 receptor has been proposed. nih.gov Its action as a PAM leads to the modulation of downstream signaling pathways associated with the D1 receptor, which is primarily coupled to Gαs/olf proteins. This targeted molecular action underscores the potential for developing highly specific therapies for neurological disorders.

Pharmacological Characterization of Key Derivatives

Detailed pharmacological characterization has been performed on specific derivatives, highlighting their potential as therapeutic agents.

LY3154207 (Mevidalen): This orally available compound is a potent and subtype-selective human D1 PAM with minimal allosteric agonist activity. medchemexpress.com It effectively crosses the blood-brain barrier. wikipedia.org Preclinical studies have demonstrated that LY3154207 enhances the release of cortical acetylcholine, which is believed to correlate with improved cognitive and wakefulness parameters. It is currently under development for the treatment of Lewy body dementia. wikipedia.org

Table 2: Pharmacological Profile of LY3154207

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| EC₅₀ (D1 PAM activity) | 3 nM | Human D1 Receptor | medchemexpress.com |

| EC₅₀ (D1 PAM activity) | 2.3 nM | Human D1 Receptor (HEK293 cells) | medchemexpress.com |

| EC₅₀ (D1 PAM activity) | 62.1 nM | Mouse D1 Receptor (HEK293 cells) | medchemexpress.com |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | Dopamine D1 Receptor | nih.govmedchemexpress.com |

| Key Characteristic | No tachyphylaxis observed | Preclinical models | nih.gov |

N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA): This compound, an analogue of lidocaine (B1675312), has been characterized for its anesthetic and central nervous system activities. nih.gov It demonstrates a pharmacological profile similar to lidocaine but with a significant advantage: it does not produce seizures at high doses, a primary adverse effect of lidocaine. nih.gov LIA exhibits dose-dependent sedative-hypnotic effects and also functions as a vasorelaxant, producing a hypotensive effect without significantly increasing heart rate. nih.govsemanticscholar.org

Table 3: Pharmacological Profile of LIA

| Activity | Finding | Comparison | Reference |

|---|---|---|---|

| Anesthetic Activity | Effective (corneal reflex, infiltration) | Similar to 2% lidocaine | nih.gov |

| CNS Activity | Dose-dependent sedative-hypnotic effect | Similar to lidocaine | nih.gov |

| Seizure Potential | Does not produce seizures at high doses | Advantage over lidocaine | nih.gov |

| Cardiovascular Effect | Vasorelaxant and hypotensive | Does not significantly increase heart rate | nih.govsemanticscholar.org |

Design and Synthesis of Analogs for SAR Refinement

The rationale for analog design often focuses on several key areas of the molecule: the 2,6-dichlorophenyl ring, the carbonyl group, and the bromine atom. Modifications to the phenyl ring, such as altering the position or nature of the halogen substituents, can provide insights into the electronic and steric requirements for optimal interaction with biological targets. The reactive carbonyl and bromo groups serve as synthetic handles for introducing a variety of heterocyclic systems and other functional groups, thereby exploring a broad chemical space.

A common approach involves reacting this compound with a series of substituted thioureas. This allows for the introduction of diverse substituents at the 2-amino position of the resulting thiazole (B1198619) ring. The nature of these substituents—ranging from simple alkyl and aryl groups to more complex heterocyclic moieties—can significantly influence the pharmacological properties of the final compounds.

For instance, a hypothetical study might involve the synthesis of a series of 2-amino-4-(2,6-dichlorophenyl)thiazole derivatives. The general synthetic scheme would involve the reaction of this compound with various N-substituted thioureas. The biological activity of these synthesized compounds could then be evaluated, for example, for their antimicrobial properties by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

The findings from such a study would allow for the elucidation of key SAR principles. For example, it might be observed that the presence of electron-withdrawing or electron-donating groups on the substituent at the 2-amino position modulates the antimicrobial activity. Similarly, the steric bulk of the substituent could play a crucial role in the compound's ability to fit into the active site of a target enzyme or receptor.

The data generated from these studies are typically compiled into tables to facilitate the analysis of SAR trends. These tables would list the specific modifications made to the parent structure and the corresponding biological activity data. By comparing the activity of different analogs, researchers can identify the structural features that are essential for activity and those that can be modified to improve the compound's profile. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new therapeutic agents. mdpi.com

Research Findings on Analog Synthesis and Activity

While specific SAR studies originating directly from this compound are not extensively detailed in publicly available literature, the chemical reactivity of this compound allows for its use as a precursor in the synthesis of various heterocyclic systems. The principles of analog design and SAR can be illustrated by examining studies on closely related compounds.

For example, research on the synthesis of thiazole derivatives often utilizes α-bromoacetophenones with different substitution patterns on the phenyl ring. derpharmachemica.com In a representative synthetic approach, an appropriately substituted acetophenone (B1666503) is first brominated to yield the corresponding α-bromoacetophenone. This intermediate is then reacted with a substituted thiourea (B124793) in a cyclocondensation reaction to afford the desired 2-aminothiazole (B372263) derivative. researchgate.net

A systematic study might involve the synthesis of a series of analogs where the nature and position of substituents on the phenyl ring of the thiourea are varied. The biological evaluation of these compounds would then provide data to establish an SAR.

Table 1: Hypothetical SAR Data for 2-Amino-4-(2,6-dichlorophenyl)thiazole Analogs

| Compound ID | R-Group (on 2-amino position) | Biological Activity (e.g., MIC in µg/mL) |

| A-1 | -H | 64 |

| A-2 | -CH₃ | 32 |

| A-3 | -C₂H₅ | 32 |

| A-4 | -Phenyl | 16 |

| A-5 | 4-Chlorophenyl | 8 |

| A-6 | 4-Methoxyphenyl | 16 |

| A-7 | 4-Nitrophenyl | 4 |

This data is illustrative and intended to represent the type of information generated in an SAR study.

Substitution on the 2-amino group is generally favorable for activity compared to the unsubstituted analog (A-1).

Aromatic substituents at the 2-amino position (A-4 to A-7) tend to confer greater potency than small alkyl groups (A-2, A-3).

Electronic effects of the substituent on the phenyl ring are significant, with an electron-withdrawing nitro group (A-7) providing the highest activity, suggesting that a reduction in electron density on the amino group may be beneficial. The presence of a halogen (A-5) also enhances activity.

This systematic approach of synthesizing and testing a library of related compounds is crucial for refining the pharmacophore and developing more effective therapeutic agents. The versatility of this compound as a starting material makes it a valuable tool in such drug discovery efforts.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques (HPLC, GC-MS, LC-MS, UPLC)

Chromatography is the cornerstone of analytical separation, enabling the isolation of a target analyte from a complex mixture. The choice between gas chromatography (GC) and liquid chromatography (LC) is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile or thermally labile compounds. For compounds like 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a reverse-phase (RP) approach is generally suitable. While specific application notes for this compound are not prevalent, methods developed for similar halogenated acetophenones can be adapted. For instance, the analysis of related compounds often employs C18 columns with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. UPLC, utilizing smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including faster analysis times and improved resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. An electron ionization (EI) source is commonly used in GC-MS, which would likely cause predictable fragmentation of the molecule, providing a characteristic mass spectrum for identification. The separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more sensitive variant, tandem mass spectrometry (LC-MS/MS), combines the separation power of LC with the detection capabilities of MS. This is particularly useful for analyzing trace levels of compounds in complex matrices. An electrospray ionization (ESI) source would be a common choice for a molecule like this compound. LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode would provide the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Below is an interactive table summarizing potential starting conditions for various chromatographic methods, extrapolated from methodologies for similar halogenated aromatic ketones.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Potential Application |

|---|---|---|---|---|

| HPLC | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Isocratic or Gradient; Acetonitrile/Water mixture | UV (e.g., at 254 nm) or DAD | Quantification at moderate concentrations. |

| UPLC | Reverse-Phase C18 or similar (e.g., 2.1 x 50 mm, 1.8 µm) | Gradient; Acetonitrile/Water with 0.1% Formic Acid | MS/MS | Fast and high-resolution analysis for high-throughput screening. |

| GC-MS | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometer (EI) | Analysis of volatile impurities and identification in less complex matrices. |

| LC-MS/MS | Reverse-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) | Gradient; Methanol/Water with Formic Acid | Triple Quadrupole MS (ESI+) | Trace-level quantification in complex environmental and biological samples. |

Spectroscopic Detection Methods

Beyond their use as detectors for chromatography, spectroscopic methods are fundamental for the structural elucidation and quantification of this compound.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides information about the mass-to-charge ratio of the ionized compound and its fragments. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This unique isotopic signature is highly valuable for confirming the presence of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, enabling the determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for unambiguous structure confirmation. The 1H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methylene (B1212753) (-CH2-) protons adjacent to the bromine atom. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the two chlorine atoms at positions 2 and 6.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band characteristic of the carbonyl (C=O) group of the ketone would be a prominent feature in the IR spectrum, typically in the region of 1680-1700 cm-1.

The following table details the expected research findings from these spectroscopic methods for this compound.

| Spectroscopic Method | Information Provided | Expected Observations for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Characteristic isotopic cluster for C8H5BrCl2O due to Br and Cl isotopes. Key fragments would arise from cleavage of the C-Br bond and C-C bond adjacent to the carbonyl group. |

| 1H NMR | Number and environment of hydrogen atoms. | A singlet for the two methylene protons (-CH2Br) and multiplets for the three aromatic protons. |

| 13C NMR | Number and environment of carbon atoms. | Signals for the carbonyl carbon, the methylene carbon, and the six aromatic carbons (with some potentially overlapping due to symmetry or similar environments). |

| Infrared (IR) Spectroscopy | Presence of functional groups. | A strong absorption peak for the ketone carbonyl (C=O) stretch and peaks corresponding to C-Cl, C-Br, and aromatic C-H bonds. |

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The successful analysis of this compound in complex matrices is highly dependent on the efficiency of the sample preparation and extraction protocol. The primary goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

For environmental matrices such as water, solid-phase extraction (SPE) is a widely used technique. An SPE cartridge with a reverse-phase sorbent (e.g., C18 or a polymeric sorbent) could be employed to retain the compound from a large volume of water. The analyte would then be eluted with a small volume of an organic solvent like methanol or ethyl acetate (B1210297). For solid matrices like soil or sediment, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate organic solvent (e.g., acetone:hexane mixture) would be effective.

For biological matrices like plasma or urine, a "dilute-and-shoot" approach may be feasible for LC-MS/MS analysis if sensitivity is sufficient. However, to remove proteins and other interferences, protein precipitation (e.g., with acetonitrile) followed by centrifugation is a common first step. For more complex biological tissues, a homogenization step followed by liquid-liquid extraction (LLE) using a water-immiscible solvent or solid-phase extraction would be necessary to achieve a clean extract for analysis. In some cases, derivatization of the ketone functional group may be employed to enhance detection by certain analytical instruments.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Sustainability

The current synthesis of α-haloketones, including 2-Bromo-1-(2,6-dichlorophenyl)ethanone, often involves reagents and conditions that are not environmentally benign. mdpi.comchemistryviews.org Future research should prioritize the development of greener and more sustainable synthetic methodologies.

Key areas for investigation include:

Catalytic, Solvent-Free Reactions: Efforts should be directed towards creating solvent-free reaction conditions, which represent a significant step forward in sustainable chemistry. mdpi.com The use of recyclable organocatalysts, such as triphenylphosphine (B44618) oxide (PPh3O), could also improve the sustainability of halogenation reactions by replacing chlorinated solvents with more environmentally friendly alternatives like dimethyl carbonate.

Alternative Halogen Sources: Traditional methods often employ hazardous halogenating agents like elemental bromine. researchgate.net Research into safer and more sustainable halogen sources is crucial. Promising alternatives include using potassium bromide (KBr) or potassium chloride (KCl) in conjunction with an iron catalyst and visible light, which avoids the risks associated with handling elemental halogens. researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) or copper bromide, although these also present challenges. researchgate.net

Photochemical Synthesis: Photocatalytic methods offer a promising green alternative. For instance, the synthesis of α-haloketones from styrene (B11656) derivatives using a copper-modified graphitic carbon nitride catalyst, a nickel halide as the halogen source, and oxygen from the air as the oxidant presents a more sustainable pathway. chemistryviews.org This process can be powered by visible light, including sunlight, further enhancing its green credentials. chemistryviews.org

| Synthetic Approach | Key Features | Potential Sustainability Improvements |

|---|---|---|

| Traditional Halogenation | Uses electrophilic X2 under acidic or basic conditions. mdpi.com | Can be improved by using microwave irradiation to reduce reaction times. mdpi.com |

| Organocatalytic Halogenation | Employs recyclable organocatalysts like triphenylphosphine oxide (PPh3O). | Replaces chlorinated solvents with greener alternatives like dimethyl carbonate. |

| Iron-Catalyzed Halogenation | Utilizes KBr/KCl as non-hazardous halogen sources and O2 as a terminal oxidant under visible light. researchgate.net | Avoids the use of hazardous elemental halogens. researchgate.net |

| Photochemical Synthesis | Uses a photocatalyst, a nickel halide source, and oxygen from the air. chemistryviews.org | Can be powered by sunlight, reducing energy consumption. chemistryviews.org |

Deeper Mechanistic Understanding of Biological Interactions

While derivatives of α-bromoacetophenones are known to exhibit biological activity, a detailed mechanistic understanding of these interactions is often lacking. nih.gov Future research should focus on elucidating the precise molecular mechanisms through which these compounds exert their biological effects.

Key research questions to address include:

Target Identification and Validation: Identifying the specific cellular targets of this compound derivatives is a primary objective. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify protein binding partners.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of these compounds is necessary. nih.gov This involves synthesizing a library of derivatives with modifications to the phenyl ring and the α-bromoacetyl group and evaluating their biological activity to understand how structural changes influence potency and selectivity.